![molecular formula C18H16N4O2S2 B2376466 N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide CAS No. 690645-24-0](/img/structure/B2376466.png)
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide
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Description
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a furan moiety and a triazolo-thiazole group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16N4O2S2
- Molecular Weight : 384.4752 g/mol
- CAS Number : 690645-24-0
The compound features a unique arrangement that allows it to interact with various biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazolo-thiazoles have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research on related compounds has shown that they can inhibit key inflammatory pathways by targeting enzymes such as COX-1 and COX-2. These enzymes play crucial roles in the inflammatory response, and their inhibition could lead to reduced inflammation in various conditions .
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and survival .
- Receptor Modulation : It may bind to receptors involved in inflammatory processes or cancer progression, modulating their activity and leading to therapeutic effects.
Case Studies
A series of studies have been conducted to evaluate the pharmacological effects of related compounds. For instance:
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-4-6-13(7-5-12)15-10-25-17-20-21-18(22(15)17)26-11-16(23)19-9-14-3-2-8-24-14/h2-8,10H,9,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXNADNISRFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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